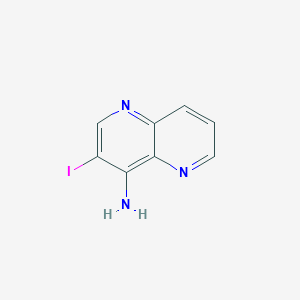

3-Iodo-1,5-naphthyridin-4-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

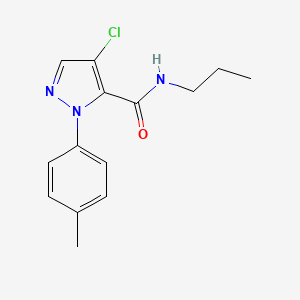

“3-Iodo-1,5-naphthyridin-4-amine” is a chemical compound with the empirical formula C8H6IN3 . It is a derivative of the naphthyridine family, which is a class of compounds that have significant importance in the field of medicinal chemistry due to their wide range of biological activities .

Chemical Reactions Analysis

The reactivity of 1,5-naphthyridine derivatives has been studied and they are known to react with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains or formation of metal complexes .科学的研究の応用

Synthesis and Reactivity

The synthesis of 1,5-naphthyridines has been a topic of interest in recent years. Researchers have explored various strategies to obtain these heterocycles. Alkyl halides readily react with 1,5-naphthyridines, leading to N-alkyl-substituted derivatives. These compounds have been synthesized through quaternary salt intermediates, followed by base-induced hydrogen halide elimination .

Biological Activity

1,5-Naphthyridines exhibit a remarkable variety of biological activities, making them significant in medicinal chemistry. Among these, 1-cyclopropyl-3-[7-(1-methyl-1H-pyrazol-4-yl)-1,5-naphthyridin-4-yl]urea stands out. It displays potent inhibition against Aurora kinases A and B, with IC50 values of 107 and 13 nM, respectively. However, its antiproliferative activity against tumor cell lines remains relatively low .

Metal Complexes

Researchers have explored the formation of metal complexes involving 1,5-naphthyridines. These complexes can exhibit unique properties and potential applications. Further investigation into their coordination chemistry and reactivity is essential for understanding their behavior .

Other Applications

Beyond medicinal chemistry, 1,5-naphthyridines find applications in synthetic organic chemistry. Their versatile nature allows for diverse transformations and functionalizations. Additionally, they contribute to the development of novel materials and catalysts .

作用機序

Target of Action

1,5-naphthyridine derivatives, to which this compound belongs, are known to exhibit a wide variety of biological activities . For instance, one study found that a compound structurally similar to 3-Iodo-1,5-naphthyridin-4-amine displayed inhibitory activity against Aurora kinases A and B .

Mode of Action

It’s known that alkyl halides can react readily with 1,5-naphthyridines to furnish the corresponding n-alkylsubstituted 1,5-naphthyridines through quaternary salts intermediates, which undergo base-induced hydrogen halide elimination .

Biochemical Pathways

Given the compound’s potential inhibitory activity against aurora kinases a and b, it may be involved in regulating cell cycle progression and mitosis .

Result of Action

A structurally similar compound was found to have low antiproliferative activity when tested toward tumor cell lines .

特性

IUPAC Name |

3-iodo-1,5-naphthyridin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6IN3/c9-5-4-12-6-2-1-3-11-8(6)7(5)10/h1-4H,(H2,10,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAHBMQRPCGZBJW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(C(=C2N=C1)N)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6IN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-acetylphenyl)-2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2434615.png)

![3-benzyl-9-(2-methoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2434620.png)

![2-((5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2434626.png)

![N-([2,3'-bifuran]-5-ylmethyl)-4-ethylbenzamide](/img/structure/B2434627.png)

![(Z)-ethyl 2-(6-methyl-2-((2-(methylsulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2434631.png)

![(2S)-2-[(2-fluorophenyl)sulfonylamino]-3-methylbutanoic acid](/img/structure/B2434632.png)

![Tert-butyl 4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)piperidine-1-carboxylate](/img/structure/B2434635.png)